Structural Uniqueness of the 4-(Thiophen-3-yl)benzamide Moiety vs. Common Phenyl and 2-Thienyl Analogs
Unlike the ubiquitous 4-phenylbenzamide or 4-(thiophen-2-yl)benzamide congeners, the 3-thienyl attachment in the target compound introduces a unique dihedral angle (approx. 35–40°) between the thiophene and benzene planes, as supported by torsion scans of analogous biaryl systems [1]. This geometry cannot be replicated by 2-thienyl or phenyl analogs, which adopt distinct lowest-energy conformations (dihedral ~20° and ~0°, respectively). In FLAP-binding pharmacophore models, the 3-thienyl orientation is predicted to occupy a lipophilic sub-pocket that tolerates meta-substituted aromatics, potentially enhancing shape complementarity [2]. This structural feature is absent in the close analog 4-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide (MW 444.36), which possesses a 4-bromo-2-thienylcarboxamide rather than a 4-(thiophen-3-yl)benzamide core and therefore probes a different pharmacophoric space .
| Evidence Dimension | Biaryl dihedral angle / pharmacophoric geometry |
|---|---|
| Target Compound Data | 4-(thiophen-3-yl)phenyl: predicted dihedral ~35–40° (thiophene–benzene) |
| Comparator Or Baseline | 4-phenylphenyl: dihedral ~0°; 4-(thiophen-2-yl)phenyl: dihedral ~20° |
| Quantified Difference | ∆ dihedral angle: target vs. phenyl ~35°, target vs. 2-thienyl ~15–20° |
| Conditions | Gas-phase DFT (B3LYP/6-31G*) torsion scans; applicable to biaryl conformational preference in protein binding sites |
Why This Matters
Unique biaryl geometry directly influences binding pose and selectivity in FLAP and related targets; cannot be achieved with cheaper phenyl or 2-thienyl stock compounds.
- [1] J. Chem. Inf. Model. 2015, 55, 4, 832–843. Conformational Preferences of Biaryl Systems: Thiophene-Phenyl Torsion Profiles. Provides DFT-calculated dihedral angles for 3-thienyl vs 2-thienyl biaryls. View Source
- [2] EP 2951170 A2. FLAP modulators. Pharmacophore model for sulfonamide FLAP inhibitors. View Source
